3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is a complex organic compound featuring a benzo[d]isothiazole core with a dioxido and oxo functional group, linked to a propanamide moiety substituted with a fluoro-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: This step involves the cyclization of a precursor such as 2-aminobenzenesulfonamide with a suitable carbonyl source under acidic conditions to form the benzo[d]isothiazole ring.
Introduction of the Dioxido and Oxo Groups: Oxidation of the benzo[d]isothiazole intermediate using oxidizing agents like hydrogen peroxide or peracids introduces the dioxido and oxo functionalities.
Attachment of the Propanamide Moiety: The propanamide group is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Substitution with the Fluoro-Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution of the amide with 4-fluoro-3-nitrobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the benzo[d]isothiazole core, potentially forming sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Pd/C with hydrogen, lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: :
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHRNBUZZOBVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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